N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)27-22(18)23-21(25)17-10-5-11-26-17/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFISULCYLBHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with Furan-2-carbonyl Chloride
The amine intermediate reacts with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under N2. Triethylamine (3 eq) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours.
Acylation conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et3N (3 eq) |
| Temperature | 25°C |
| Yield | 78% |
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product as a pale-yellow solid.
Alternative Route: Suzuki-Miyaura Coupling
For scalability, a palladium-catalyzed cross-coupling approach is employed:
Synthesis of 3-Bromo-8-methylchromen-4-one
Bromination of 8-methylchromen-4-one with N-bromosuccinimide (NBS) in CCl4 under UV light introduces a bromine atom at position 3.
Bromination conditions :
| Parameter | Value |
|---|---|
| Reagent | NBS (1.2 eq) |
| Light source | UV (254 nm) |
| Reaction time | 4 hours |
| Yield | 80% |
Coupling with 3-Methylphenylboronic Acid
A Suzuki-Miyaura reaction couples 3-bromo-8-methylchromen-4-one with 3-methylphenylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) in dioxane/H2O (4:1) at 80°C.
Coupling conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 88% |
Industrial-Scale Purification
Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase. This ensures >99.5% purity, meeting pharmaceutical-grade standards.
Critical purification data :
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Flow rate | 1.0 mL/min |
| Retention time | 14.2 minutes |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pechmann + Acylation | Cost-effective, fewer steps | Requires harsh acids | 72 |
| Suzuki Coupling | High regioselectivity | Pd catalyst cost | 88 |
Mechanistic Insights
-
Pechmann condensation : Protonation of the β-keto ester carbonyl activates the α-carbon for nucleophilic attack by the phenol, followed by cyclodehydration.
-
Suzuki coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Inhibition of Enzymes
Research indicates that N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide acts as an inhibitor of aldosterone synthase and aromatase. These enzymes are crucial in steroidogenesis, which plays a significant role in conditions like hypertension and hormone-dependent cancers. The inhibition of these enzymes suggests potential therapeutic uses in managing blood pressure and hormone-related disorders.
Antioxidant and Anti-inflammatory Properties
Compounds with structural similarities to this compound are known for their antioxidant and anti-inflammatory activities. This compound may exhibit similar properties, making it a candidate for research into treatments for inflammatory diseases and oxidative stress-related conditions.
Structural Characteristics and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific conditions can vary, but the overall process includes the formation of the chromenone framework followed by the introduction of the furan carboxamide moiety. This unique combination of methyl substitutions may enhance its solubility and bioavailability compared to other flavonoid derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within this chemical class. For instance, research has demonstrated that flavonoids can modulate cellular signaling pathways involved in cancer progression, suggesting that this compound may also influence similar pathways. Further investigations are necessary to establish its efficacy and safety profiles in clinical settings.
Mechanism of Action
The mechanism of action of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The furan ring and carboxamide group enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and selected analogues:
Key Observations :
- Chromenone vs. Chromen-2-one: The target compound’s 4-oxo chromenone scaffold differs from the 2-oxo chromene in compound 12 , which may influence ring tautomerism and electronic properties.
- Aromatic Systems: Naphtho[2,1-b]furan derivatives exhibit extended conjugation, likely increasing UV absorption and π-π stacking interactions compared to the smaller chromenone system.
Biological Activity
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, a synthetic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chromenone framework and a furan carboxamide moiety, which are characteristic of flavonoids known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C22H17NO4
- Molecular Weight : 359.37 g/mol
- CAS Number : 883959-86-2
The structural complexity of this compound contributes to its unique biological activity. The chromenone structure is particularly significant as it relates to various pharmacological activities, including antioxidant and anticancer effects.
Research indicates that this compound acts primarily as an inhibitor of key enzymes involved in steroidogenesis, such as aldosterone synthase and aromatase. These enzymes play critical roles in hormone regulation and are implicated in conditions like hypertension and hormone-dependent cancers. The inhibition of these enzymes suggests potential therapeutic applications in managing these diseases.
Antioxidant Activity
Compounds with similar structural features have demonstrated antioxidant properties. The presence of the furan carboxamide moiety may enhance the solubility and bioavailability of this compound, potentially increasing its efficacy as an antioxidant agent.
Anti-inflammatory and Anticancer Properties
The compound's structural similarities to other flavonoids suggest it may exhibit anti-inflammatory and anticancer properties. Studies on related compounds have shown that flavonoids can modulate inflammatory pathways and induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have revealed that derivatives of chromenone compounds can inhibit enzymes like cholinesterases and cyclooxygenase, which are associated with neurodegenerative diseases and inflammation, respectively . For instance, certain derivatives have shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potential as therapeutic agents against Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyflavone | Flavonoid backbone | Antioxidant, anti-inflammatory |
| Quercetin | Multiple hydroxyl groups | Antioxidant, anticancer |
| Coumarin | Simple coumarin structure | Anticoagulant, antibacterial |
| N-[8-methyl... | Methyl substitutions & furan carboxamide | Aldosterone synthase inhibitor, potential anticancer |
This compound is distinguished by its specific combination of methyl substitutions and the furan carboxamide moiety, which may enhance its pharmacological profile compared to simpler flavonoids or coumarins.
Case Study 1: Aldosterone Synthase Inhibition
In a study examining the effects of various chromenone derivatives on aldosterone synthase activity, this compound exhibited significant inhibitory effects. This suggests its potential utility in treating conditions characterized by excessive aldosterone production, such as primary hyperaldosteronism.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of chromenone derivatives on various cancer cell lines. Results indicated that N-[8-methyl... demonstrated selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. Basic
- FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹ for chromen-4-one and amide), N-H stretching (~3420 cm⁻¹), and aromatic C-H vibrations .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–9.3 ppm), methyl groups (δ 2.1–3.8 ppm), and amide NH (δ ~10.4 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm for chromen-4-one and amide) .
- Mass Spectrometry : Molecular ion ([M⁺]) and fragmentation patterns to confirm molecular weight .
How is X-ray crystallography applied to resolve the compound’s molecular geometry, and what software is used for refinement?
Basic
Single-crystal X-ray diffraction is performed to determine bond lengths, angles, and torsion angles. Data collection uses Mo/Kα radiation, and structures are solved via direct methods (e.g., SHELXT) and refined with SHELXL. Hydrogen bonds and π-π interactions are analyzed to understand packing motifs . The SHELX suite is preferred for its robustness in small-molecule refinement .
How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?
Advanced
Discrepancies in bond lengths/angles may arise from crystal packing effects or limitations in DFT basis sets. Strategies include:
- Iterative refinement using hybrid functionals (e.g., B3LYP) with dispersion corrections.
- Comparing experimental torsion angles (e.g., chromene-furan dihedral) with DFT-optimized geometries .
- Validating hydrogen-bonding networks via Hirshfeld surface analysis .
What reaction conditions optimize synthetic yield during scale-up (milligram to gram quantities)?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal during purification .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Temperature Control : Gradual heating (60–80°C) prevents side reactions like furan ring decomposition .
- Workflow : Parallel synthesis or flow chemistry reduces batch variability .
Which in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?
Q. Advanced
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with Z’-factor >0.5 to ensure robustness .
- Cytotoxicity : MTT assays using multiple cell lines (e.g., HEK293, HeLa) with IC₅₀ determination.
- False-Positive Controls : Include detergent (e.g., Triton X-100) to rule out nonspecific aggregation .
How is compound stability assessed under varying storage conditions?
Q. Methodological
- Thermal Stability : TGA/DSC to monitor decomposition temperatures.
- Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products .
- Humidity Tests : Accelerated aging at 40°C/75% RH for 4 weeks .
What purity thresholds are acceptable for pharmacological studies, and how are they validated?
Q. Methodological
- Thresholds : ≥95% purity for in vitro assays; ≥98% for in vivo studies.
- Validation Methods :
- HPLC : Symmetrical peaks (asymmetry factor <1.2) and retention time consistency .
- Elemental Analysis : % deviation <0.4% for C, H, N .
- LC-MS : No detectable impurities (limit: 0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
